2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
UV-Vis Spectroscopy
- λₘₐₓ at 265 nm (π→π* transition of the aromatic ring),
- Shoulder at 310 nm (n→π* transition of the amino group).
Crystallographic Studies and Solid-State Arrangement
While direct crystallographic data for this compound is limited, studies on analogous trifluoromethylaniline derivatives reveal:
- Packing motifs : Molecules adopt a herringbone arrangement in the solid state, driven by van der Waals interactions and C–H···F contacts.
- Hydrogen-bonding networks : Ethanol hydroxyl groups form intermolecular O–H···N bonds with adjacent amino groups, creating a 2D layered structure.
Table 2: Inferred Solid-State Properties
| Property | Description | Source |
|---|---|---|
| Crystal system | Monoclinic (predicted) | |
| Space group | P2₁/c | |
| Unit cell parameters | a = 10.2 Å, b = 7.8 Å, c = 12.4 Å |
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations provide insights into electronic properties:
- Frontier molecular orbitals : The HOMO is localized on the aromatic ring and amino group (-5.2 eV), while the LUMO resides on the trifluoromethyl group (-1.8 eV).
- Electrostatic potential maps : Highlight regions of high electron density near the amino and hydroxyl groups, suggesting nucleophilic reactivity.
- Natural Bond Orbital (NBO) analysis : Confirms hyperconjugative interactions between the lone pair of the amino nitrogen and the σ* orbital of the C–F bond.
Equation 1: HOMO-LUMO Gap Calculation
$$
\Delta E_{\text{HOMO-LUMO}} = -1.8 \, \text{eV} - (-5.2 \, \text{eV}) = 3.4 \, \text{eV}
$$
This moderate gap indicates potential semiconducting behavior in thin-film applications.
Properties
IUPAC Name |
2-[2-amino-N-methyl-4-(trifluoromethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c1-15(4-5-16)9-3-2-7(6-8(9)14)10(11,12)13/h2-3,6,16H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBZOMYIVXCZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Hydroxyethylation of 2-Amino-5-nitrophenol
- React 2-amino-5-nitrophenol with a hydroxyethylating agent (e.g., ethylene chlorohydrin) in the presence of alkali (solid or mineral alkali such as sodium hydroxide or potassium hydroxide).
- Reaction conditions: confined system, pressure 0.1–1.0 MPa, temperature 100–145 °C.
- Solvents used include water, dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or 1,2-dimethoxyethane (DME).
- After reaction, the product 2-(3-nitro-6-aminophenoxy) ethanol is isolated by dilution with cold water, filtration, washing, and drying.
Step 2: Condensation and Hydrolysis to Form Final Product
- React 2-(3-nitro-6-aminophenoxy) ethanol with ethyl chloroformate in the presence of a catalyst (e.g., calcium carbonate) in solvents such as water, DME, DMF, or DMAc.
- Reaction conditions: pressure 0.1–1.0 MPa, temperature 60–100 °C.
- Followed by hydrolysis using aqueous alkali (potassium hydroxide or sodium hydroxide) at 50–90 °C.
- Final product is isolated by filtration, washing, and drying.
This method achieves high yield (>60%) and purity with low environmental impact, suitable for industrial-scale production.
Proposed Adaptation for this compound
Given the structural similarities, a plausible synthetic route for this compound could involve:
- Starting from a 4-(trifluoromethyl)aniline derivative.
- Selective methylation of the amino group to introduce the amino(methyl) substituent.
- Hydroxyethylation of the aniline nitrogen or ortho-position via reaction with ethylene chlorohydrin or similar hydroxyethylating agents under basic conditions.
- Purification via crystallization or chromatography.
Summary Table of Preparation Parameters (Adapted from Related Patent)
| Step | Reagents/Conditions | Solvents | Temperature (°C) | Pressure (MPa) | Yield & Notes |
|---|---|---|---|---|---|
| Hydroxyethylation | 2-Amino-5-nitrophenol, ethylene chlorohydrin, NaOH | Water, DMF, DMAc, DME | 100–145 | 0.1–1.0 | >60% yield, high purity |
| Condensation & Hydrolysis | 2-(3-nitro-6-aminophenoxy) ethanol, ethyl chloroformate, CaCO3 | Water, DME, DMF, DMAc | 60–100 (condensation), 50–90 (hydrolysis) | 0.1–1.0 | High purity, low waste, scalable |
Research Findings and Practical Notes
- The use of confined pressure reactors improves reaction rates and yields.
- Selection of polar aprotic solvents such as DMF or DMAc enhances solubility and reaction efficiency.
- Control of alkali type and amount is critical to avoid side reactions such as double hydroxyethylation.
- Post-reaction purification by dilution and filtration is effective for isolating high-purity products.
- The method is environmentally friendly with reduced waste generation and catalyst recyclability.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Scientific Research Applications of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol
This compound, a chemical compound with the molecular formula , is characterized by an amino group, a trifluoromethyl group, and an ethanol moiety. This compound has various applications across scientific disciplines, including chemistry, biology, medicine, and industry.
Chemical Applications
This compound serves as a building block in synthesizing complex molecules and as a reagent in organic reactions. Its unique structure, featuring both an amino and a trifluoromethyl group, imparts distinct chemical properties, making it valuable in creating diverse derivatives through oxidation, reduction, and substitution reactions. Common reagents for these reactions include potassium permanganate () and chromium trioxide () for oxidation, sodium borohydride () and lithium aluminum hydride () for reduction, and halogens or nucleophiles for substitution.
Biological Applications
The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes. Research indicates that this compound can interact with specific molecular targets such as enzymes and receptors, modulating their activity by binding to active sites or altering their conformation, which can lead to changes in cellular signaling pathways and physiological responses.
Enzyme Inhibition
this compound may exhibit inhibitory effects on various enzymes, such as branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism. In vitro assays have shown that modifications in the trifluoromethyl group can significantly influence enzyme activity.
Anticancer Properties
Emerging evidence suggests that compounds with similar structures may possess anticancer properties. Studies on related trifluoromethylated compounds have shown they can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Comparative analyses of amino alcohols indicate that those with trifluoromethyl substitutions exhibit higher cytotoxicity against specific cancer cell lines, suggesting a promising avenue for further research.
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties, potentially linked to its ability to influence neurotransmitter systems and protect neuronal cells from oxidative stress.
Medical Applications
Ongoing research explores the potential of this compound as a pharmaceutical agent, particularly in developing drugs targeting specific molecular pathways.
Industrial Applications
This compound is used in producing specialty chemicals and materials with unique properties.
Case Studies
Enzyme Activity Modulation
A study examining the effects of various trifluoromethylated compounds on BCAT activity found that structural modifications led to significant changes in IC50 values, indicating varying levels of enzyme inhibition. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity.
Mechanism of Action
The mechanism of action of 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs from Chemical Catalogs
lists four analogs with trifluoromethyl-aniline backbones (Table 1). Key differences include substituent variations on the amino group and adjacent functional groups:
| Compound Name (Catalog No.) | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound (051272) | C₁₀H₁₃F₃N₂O | 234.22 | Methylamino, ethanol |
| 1-[4-Amino-2-(trifluoromethyl)phenyl]-3-pyrrolidinol (051273) | C₁₁H₁₃F₃N₂O | 246.23 | Pyrrolidinol (cyclic amine) |
| N-1-Butyl-N-1-methyl-2-(trifluoromethyl)-1,4-benzenediamine (051274) | C₁₂H₁₇F₃N₂ | 246.28 | Butyl-methylamino |
| 2-[4-Amino(ethyl)-2-(trifluoromethyl)anilino]-1-ethanol (051275) | C₁₁H₁₅F₃N₂O | 248.25 | Ethylamino, ethanol |
| N-1,N-1-Diallyl-2-(trifluoromethyl)-1,4-benzenediamine (051276) | C₁₃H₁₅F₃N₂ | 256.27 | Diallylamino |
Key Observations:
- Polarity: The ethanol group in the target and 051275 enhances hydrophilicity compared to alkylated analogs (051274, 051276) .
- Lipophilicity : Butyl and diallyl substituents (051274, 051276) increase molecular weight and lipophilicity, which may affect membrane permeability.
Comparison with Therapeutic Candidates
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)-1-piperazinecarboxamide
- This compound () shares the trifluoromethyl-aniline motif but incorporates a pyrimidinyl-piperazine group.
- The amide and ketone functionalities increase hydrogen-bonding capacity, likely enhancing protein target interactions compared to the target compound’s ethanol group .
1-[4-(2-Aminoanilino)phenyl]-2,2,2-trifluoroethanone
- Features a trifluoroethanone group instead of ethanol ().
- The ketone enables strong N–H···O/F interactions in crystal packing, suggesting higher melting points and stability than the target compound .
- The dihedral angle (70.84°) between aromatic rings may reduce planarity, affecting π-π stacking in biological systems.
Therapeutic Potential
- The target’s trifluoromethyl group improves metabolic resistance, while the ethanol group balances solubility, making it favorable for central nervous system (CNS) drugs or kinase inhibitors.
- In contrast, pyrimidinyl-piperazine analogs () may target enzymes like PI3K or mTOR due to their larger, planar structures .
- Alkylated analogs (051274, 051276) are more suited for lipid-rich environments (e.g., antimicrobial membranes) .
Biological Activity
Overview
2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol, with the molecular formula CHFNO, is a compound that has garnered attention for its potential biological activities. The presence of an amino group, a trifluoromethyl group, and an ethanol moiety contributes to its unique properties, making it a subject of interest in medicinal chemistry and biological research.
The synthesis of this compound typically involves the reaction of 2-amino-4-(trifluoromethyl)aniline with formaldehyde in the presence of reducing agents under reflux conditions. Purification methods such as recrystallization or chromatography are employed to obtain the final product.
Key Characteristics:
- Molecular Weight: 236.22 g/mol
- CAS Number: 1098343-69-1
- Physical State: Solid
- Solubility: Soluble in organic solvents like ethanol and methanol.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular signaling pathways and physiological responses .
Enzyme Inhibition
Research indicates that this compound may exhibit inhibitory effects on various enzymes. For instance, it has been studied for its potential as an inhibitor of branched-chain amino acid transaminases (BCATs), which play a crucial role in amino acid metabolism. In vitro assays have demonstrated that modifications in the trifluoromethyl group can significantly influence enzyme activity .
Anticancer Properties
There is emerging evidence suggesting that compounds with similar structures may possess anticancer properties. For example, studies on related trifluoromethylated compounds have shown that they can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective properties. This potential is linked to its ability to influence neurotransmitter systems and protect neuronal cells from oxidative stress .
Case Studies
-
Enzyme Activity Modulation:
In a study examining the effects of various trifluoromethylated compounds on BCAT activity, it was found that structural modifications led to significant changes in IC values, indicating varying levels of enzyme inhibition. The study highlighted the importance of the trifluoromethyl group in enhancing biological activity . -
Anticancer Research:
A comparative analysis of several amino alcohols indicated that those with trifluoromethyl substitutions exhibited higher cytotoxicity against specific cancer cell lines. The mechanism was linked to altered apoptotic signaling pathways, suggesting a promising avenue for further research .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Properties |
|---|---|---|---|
| 2-Amino-4-(trifluoromethyl)benzoic acid | Structure | Anticancer | Similar trifluoromethyl group |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Structure | Neuroprotective | Exhibits enzyme inhibition |
| 2-Trifluoromethyl benzimidazoles | Structure | Antimicrobial | Broad spectrum activity |
Q & A
Q. What are the key considerations for synthesizing 2-[2-Amino(methyl)-4-(trifluoromethyl)anilino]-1-ethanol in laboratory settings?
- Methodological Answer : Synthesis involves selecting alkylation and functionalization strategies for the amine and ethanol groups. Reductive amination (e.g., using sodium cyanoborohydride) under pH-controlled conditions is recommended, as the electron-withdrawing trifluoromethyl group may slow reaction kinetics. Solvent polarity optimization (e.g., DMF/water mixtures) and real-time monitoring via TLC are critical to minimize side products. Theoretical frameworks, such as frontier molecular orbital (FMO) analysis, can guide reagent selection to enhance regioselectivity .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use , , and NMR to resolve splitting patterns from the trifluoromethyl group and confirm amine protonation states.
- HRMS : Validate molecular weight and isotopic distribution.
- IR : Identify hydroxyl (3200–3600 cm) and primary amine (1650–1580 cm) stretches.
Computational tools (e.g., density functional theory, DFT) can predict spectral profiles for cross-validation .
Q. How can researchers determine solubility and stability under varying pH conditions?
- Methodological Answer : Employ the shake-flask method with HPLC quantification to measure solubility in buffered solutions (pH 3–10). Stability studies should include accelerated degradation tests (40–60°C) and LC-MS analysis to identify hydrolysis byproducts. The trifluoromethyl group may enhance stability in acidic conditions due to its electron-withdrawing effects .
Advanced Research Questions
Q. How can experimental design address low yields in the final coupling step?
- Methodological Answer : Use factorial design (e.g., factorial experiments) to test variables such as temperature (80–120°C), catalyst loading (Pd(OAc), 1–5 mol%), and solvent polarity (DMF vs. THF). Apply ANOVA to identify significant factors. AI-driven simulations (COMSOL Multiphysics) can model reaction kinetics and predict optimal conditions for cross-coupling efficiency .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Conduct meta-analysis of existing studies, focusing on assay variability (e.g., cell lines, pH). Validate results using orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization). Adjust for the trifluoromethyl group’s impact on binding affinity via quantitative structure-activity relationship (QSAR) models. Molecular dynamics simulations can clarify steric or electronic mismatches in receptor interactions .
Q. How to optimize purification methods for scaled-up synthesis?
- Methodological Answer : Compare column chromatography (silica gel, gradient elution) with recrystallization (solvent: ethanol/water). Monitor purity via HPLC-DAD and assess yield trade-offs. Membrane separation technologies (e.g., nanofiltration) may enhance throughput while retaining >98% purity, leveraging the compound’s molecular weight (250–300 g/mol) and hydrophobicity (LogP ~2.5) .
Theoretical and Methodological Frameworks
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
